2,5-二氧代吡咯烷-1-基 6-(2-(叔丁氧羰基)肼基)烟酸酯

描述

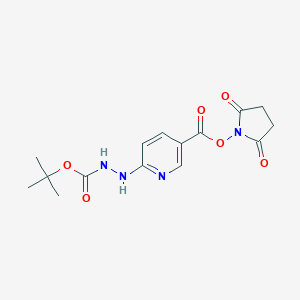

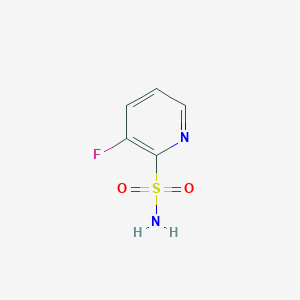

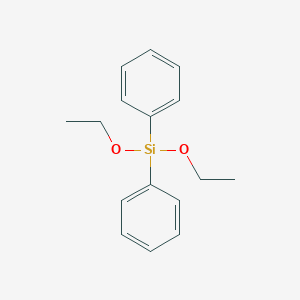

“2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate” is a chemical compound with the CAS Number: 133081-26-2. It has a molecular weight of 350.33 and its molecular formula is C15H18N4O6 . The IUPAC name for this compound is tert-butyl 2-(5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-pyridinyl)hydrazinecarboxylate .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the synthetic routes involves the use of Succinimide (CAS#:123-56-8) and Boc-Hynic (CAS#:133081-25-1) as precursors . Another route involves the use of N-Hydroxysuccinimide (CAS#:6066-82-6) and Boc-Hynic (CAS#:133081-25-1) as precursors . The exact synthesis process and yield can vary depending on the conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinyl ring and a pyridinyl ring, both of which are unfused . The compound also contains a tert-butoxycarbonyl group and a hydrazinyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .科学研究应用

Medical Imaging Applications

Succinimidyl-N-Boc-hynic is utilized in medical imaging, particularly in the design and synthesis of radiopharmaceuticals. It is involved in the binding of radiopharmaceuticals to serum proteins, which is crucial for sample analyses in various imaging techniques . Additionally, it has been used in the development of molecular imaging techniques for early detection of thrombosis .

Bioconjugation Applications

This compound plays a significant role in bioconjugation technology. It is used to convert amino groups on biomolecules and surfaces to HyNic groups, which are essential for creating stable bioconjugates for various applications, including diagnostics and therapeutics .

Chemical Synthesis Applications

In chemical synthesis, Succinimidyl-N-Boc-hynic is used in coupling reactions for the synthesis of complex molecules. It has been involved in the synthesis of peptides that are labeled with radiometals for diagnostic and therapeutic purposes .

作用机制

Target of Action

It is known that this compound is often used in the synthesis of biological molecular probes . These probes can be designed to target a variety of biological structures, depending on the specific needs of the research.

Mode of Action

Succinimidyl-N-Boc-hynic is a versatile organic synthesis intermediate. It contains an amine group, a succinimide group, and a tert-butoxycarbonyl group . These functional groups provide it with a wide range of reactivity and flexibility in organic synthesis. Succinimidyl-N-Boc-hynic can react with various amino acids to form stable peptide bonds .

Pharmacokinetics

It’s known that this compound has good stability and can be stored at room temperature for a long time

Action Environment

Environmental factors can influence the action, efficacy, and stability of Succinimidyl-N-Boc-hynic. For instance, it is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C for optimal stability . The reaction conditions, such as temperature and pH, can also influence the efficiency of its reactions with other compounds .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-5-4-9(8-16-10)13(22)25-19-11(20)6-7-12(19)21/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWZJVJAIAVOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571768 | |

| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate | |

CAS RN |

133081-26-2 | |

| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Succinimidyl-N-Boc-hynic in the development of the imaging agent described in the research paper?

A1: Succinimidyl-N-Boc-hynic acts as a bifunctional chelator, facilitating the attachment of a radioactive technetium-99m (99mTc) isotope to the peptide Bombesin. Specifically, it forms a stable complex with 99mTc through the HYNIC moiety. The succinimidyl group allows for conjugation to the lysine residue (Lys3) of the Bombesin analog. This conjugation strategy, using Succinimidyl-N-Boc-hynic, enables the creation of a 99mTc-labeled Bombesin analog, 99mTc-EDDA/HYNIC-[Lys3]-bombesin, suitable for imaging gastrin-releasing peptide receptor-positive tumors [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)